4-Trimethylaminopyridine
CAS No.: 132151-83-8
Cat. No.: VC21150399
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132151-83-8 |
|---|---|
| Molecular Formula | C8H14N4 |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 2-N,3-N,4-N-trimethylpyridine-2,3,4-triamine |
| Standard InChI | InChI=1S/C8H14N4/c1-9-6-4-5-12-8(11-3)7(6)10-2/h4-5,10H,1-3H3,(H2,9,11,12) |
| Standard InChI Key | DGCMIDYTTCDSBB-UHFFFAOYSA-N |
| SMILES | CNC1=C(C(=NC=C1)NC)NC |
| Canonical SMILES | CNC1=C(C(=NC=C1)NC)NC |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
4-Dimethylaminopyridine (DMAP) is a white solid compound derived from pyridine. It features a dimethylamino group (-N(CH₃)₂) at the para position of the pyridine ring, giving it unique properties that make it particularly valuable as a catalyst in organic chemistry .
Table 1: Physical and Chemical Properties of 4-Dimethylaminopyridine
| Property | Value |
|---|---|
| Chemical Formula | C₇H₁₀N₂ or (CH₃)₂NC₅H₄N |
| Appearance | White solid |
| Melting Point | 110 to 113 °C (230 to 235 °F; 383 to 386 K) |
| Boiling Point | 162 °C (324 °F; 435 K) at 50 mmHg |
| Acidity (pKa) | 9.6 in water, 17.95 (pKa of conjugate acid in acetonitrile) |
| CAS Number | 1122-58-3 |
| EC Number | 214-353-5 |
| Synonyms | DMAP, N,N-dimethyl-4-pyridylamine |
DMAP possesses significantly higher basicity compared to pyridine, which can be attributed to the resonance stabilization provided by the dimethylamino substituent . This enhanced basicity contributes to its effectiveness as a nucleophilic catalyst in various organic transformations.
Solubility Profile
The solubility characteristics of DMAP are important considerations for its application in various reactions and processing methods.
Table 2: Solubility Profile of 4-Dimethylaminopyridine
| Solvent Category | Solubility |
|---|---|
| High Solubility | Methanol, benzene, ethyl acetate, chloroform, methylene chloride, acetone, acetic acid |
| Lower Solubility | Ether, diisopropyl ether, cyclohexane, hexane, water |
The diverse solubility profile of DMAP makes it versatile for application in various reaction media, allowing chemists to select appropriate solvents based on specific reaction requirements .
Structural and Electronic Properties
Recent research has explored the electronic properties of DMAP using computational methods. Studies employing density functional theory (DFT) calculations have provided insights into the compound's structural characteristics and electronic behavior.
The relatively low calculated gap energy (0.33 eV) suggests that DMAP may exhibit low compound stability and high polarizability . This electronic property contributes to its high reactivity and effectiveness as a catalyst. The molecule's electron-hole distribution shows significant charge transfer within the molecule, which explains its nucleophilic character .
Synthesis Methods
Traditional Synthesis Approach
The traditional synthesis of DMAP follows a two-step procedure starting from pyridine. The synthesis pathway involves:
-
Oxidation of pyridine to form the 4-pyridylpyridinium cation
This classic approach has been the foundation for DMAP production, though it has several limitations that newer methods have sought to address.
Improved Manufacturing Process
A patented improved process for DMAP synthesis offers several advantages over traditional methods. This process involves the following steps:
Table 3: Patented DMAP Synthesis Process Steps
| Step | Description | Key Parameters |
|---|---|---|
| 1. Quaternization | Quaternizing pyridine with thionyl chloride in ethyl acetate | Temperature maintained at 25 ± 5°C during addition; refluxed at 77-80°C for 4 hours |
| 2. Recovery | Recovery of ethyl acetate and unreacted thionyl chloride | Distillation under atmospheric pressure followed by mild vacuum (400-600 mm Hg) |
| 3. Amination | Amination of N-[4-pyridyl]pyridinium chloride hydrochloride with N,N-dimethyl formamide | Reaction heated to 150-155°C and refluxed for 2 hours |
| 4. Recovery of Pyridine | Distillation to recover pyridine | First atmospheric, then under vacuum |
| 5. Hydrolysis | Hydrolysis of reaction mass in presence of a base | - |
| 6. Extraction | Extraction with aromatic solvent (benzene) | - |
| 7. Purification | Vacuum distillation using fractionating column | - |
This improved manufacturing process offers several advantages:
-
Avoids formation of hazardous byproducts
-
Effectively recycles raw materials (especially ethyl acetate)
-
Uses industrially suitable solvents
-
Eliminates undesired processing steps
Purification Methods
For laboratory-scale purification, DMAP can be recrystallized from toluene to obtain high-purity material suitable for sensitive applications . This purification method is particularly important for applications requiring highly pure DMAP, such as in pharmaceutical synthesis or when used as a catalyst in stereoselective reactions.
Applications in Organic Chemistry
Role as a Nucleophilic Catalyst
DMAP has earned its reputation as a "hypernucleophilic" acylation catalyst. It significantly outperforms pyridine in catalyzing acylation reactions, particularly with deactivated substrates. Its discovery in the late 1960s by two independent research groups revolutionized approaches to difficult acylations .
The superior catalytic properties of DMAP are attributed to its unique electronic structure, which makes it an exceptionally effective nucleophile. This has led to its widespread application in organic synthesis, with thousands of examples documented in both research literature and patents .
Catalytic Mechanism in Esterification Reactions
The mechanism of DMAP-catalyzed esterification with acetic anhydrides involves three key steps:
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Initial reaction between DMAP and acetic anhydride in a pre-equilibrium reaction, forming an ion pair consisting of acetate and acetylpyridinium ion
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Addition of the alcohol to the acetylpyridinium, with concurrent elimination of pyridine to form an ester
-
Deprotonation of protonated DMAP by an auxiliary base (typically triethylamine or pyridine), regenerating the catalyst
Diverse Catalytic Applications
DMAP's versatility extends far beyond simple esterification reactions. It serves as an effective catalyst for numerous organic transformations:
Table 4: Catalytic Applications of DMAP
| Reaction Type | Description | Significance |
|---|---|---|
| Esterifications with anhydrides | Formation of esters from alcohols and acid anhydrides | Fundamental transformation in organic synthesis |
| Baylis-Hillman reaction | Carbon-carbon bond forming reaction between aldehydes and activated alkenes | Creates highly functionalized molecules |
| Hydrosilylations | Addition of Si-H bonds across unsaturated bonds | Important in silicon chemistry |
| Tritylation | Introduction of triphenylmethyl (trityl) protecting groups | Critical for protecting alcohols in complex synthesis |
| Steglich rearrangement | Rearrangement of O-acylated azlactones | Creates α,α-disubstituted amino acids |
| Staudinger synthesis | Formation of β-lactams | Key step in synthesis of penicillin-type antibiotics |
The wide-ranging applicability of DMAP has been frequently reviewed in the scientific literature, with thousands of US patents mentioning DMAP since 1976 . Its commercial availability at moderate prices has further stimulated interest in its applications across organic, polymer, analytical, and biochemistry fields.
Research Developments and Studies
Structural and Computational Studies
Recent research has employed advanced analytical techniques to investigate the structural and electronic properties of DMAP. One notable study analyzed a mixed phosphate-based compound templated by DMAP, revealing a three-dimensional herringbone arrangement assembled through intermolecular N-H···O and O-H···O hydrogen bonding networks .
Computational studies using Hirshfeld surface analysis have provided detailed insights into these non-covalent interactions. Additionally, thermal stability analyses conducted through TG-DTA and DSC experiments, alongside solid-state NMR and IR spectroscopic studies, have confirmed and expanded upon X-ray crystallographic findings .
Biological Activity Studies
Research has also explored the potential biological activities of DMAP. Studies have investigated its antibacterial properties against various bacterial strains using the agar well diffusion method .
Molecular docking studies have been employed to explore ligand-protein interactions, while assessments of pharmacokinetic aspects have examined drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . These investigations suggest potential applications for DMAP beyond its traditional role as a catalyst.
Electronic Structure Investigations
Theoretical calculations using density functional theory have provided insights into DMAP's electronic properties. These studies have revealed:
-
Electronic stability arising from hyperconjugative interactions and charge delocalization
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Frontier molecular orbital energy gap indicating strong chemical reactivity
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Charge transfer capabilities within the molecule
-
Molecular electrostatic potential mapping showing electronegative nitrogen and electropositive hydrogen atoms as sites susceptible to electrophilic and nucleophilic attack, respectively
These computational insights help explain DMAP's exceptional catalytic activity and provide direction for developing new applications or modified derivatives with enhanced properties.
| Hazard Type | Description | Hazard Statement |
|---|---|---|
| Acute Toxicity | Fatal in contact with skin | H310 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage | Causes serious eye damage | H318 |
| Specific Target Organ Toxicity | Causes damage to organs | H370 |
| Environmental Toxicity | Toxic to aquatic life with long-lasting effects | H411 |
The compound is readily absorbed through the skin and is highly toxic by skin absorption. It also causes skin and eye burns .
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